[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride
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Overview
Description
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoropyridine moiety and an oxazole ring, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluoropyridine group via nucleophilic substitution reactions. The final step often involves the conversion of the intermediate product to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.
Medicine
In medicine, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine is investigated for its potential therapeutic properties. Its structural features may allow it to interact with biological receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine and oxazole moieties can form specific interactions with these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [5-(5-Chloropyridin-2-yl)-1,2-oxazol-3-yl]methanamine
- [5-(5-Bromopyridin-2-yl)-1,2-oxazol-3-yl]methanamine
- [5-(5-Iodopyridin-2-yl)-1,2-oxazol-3-yl]methanamine
Uniqueness
Compared to its analogs, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
[5-(5-fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.2ClH/c10-6-1-2-8(12-5-6)9-3-7(4-11)13-14-9;;/h1-3,5H,4,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRANMUKYGUZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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